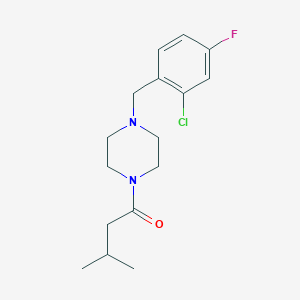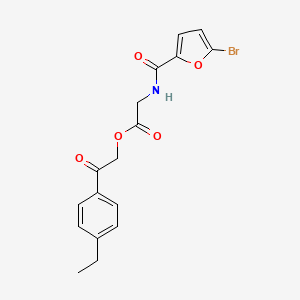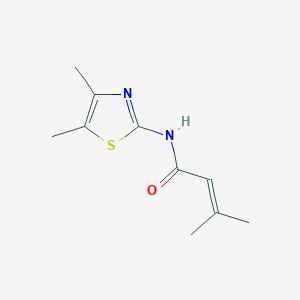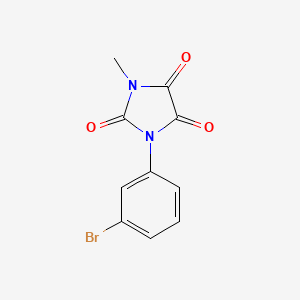
1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
描述
1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promising results in various studies related to neuroscience and pharmacology.
科学研究应用
1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential applications in scientific research related to neuroscience and pharmacology. This compound has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is involved in various physiological processes such as mood regulation, anxiety, and sleep. Therefore, this compound has been studied for its potential applications in the treatment of anxiety disorders and depression.
作用机制
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves its binding to the 5-HT1A receptor. This binding results in the activation of the receptor, which in turn leads to the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to changes in mood, anxiety, and sleep.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine can have various biochemical and physiological effects. This compound has been shown to increase serotonin levels in the brain, which can lead to anxiolytic and antidepressant effects. Additionally, this compound has been shown to decrease dopamine levels in the brain, which can lead to antipsychotic effects.
实验室实验的优点和局限性
One advantage of using 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows for more precise studies related to the modulation of this receptor. However, one limitation of using this compound is its potential for off-target effects. Therefore, it is important to use this compound in conjunction with other methods such as genetic manipulation and behavioral assays.
未来方向
There are several future directions for the study of 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One direction is the study of its potential applications in the treatment of anxiety disorders and depression. Additionally, this compound could be studied for its potential applications in the treatment of schizophrenia and other psychotic disorders. Furthermore, the specificity of this compound for the 5-HT1A receptor could be utilized in the study of the role of this receptor in various physiological processes. Finally, the synthesis of analogs of this compound could lead to the discovery of new compounds with even greater specificity and efficacy.
属性
IUPAC Name |
1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c1-12(2)9-16(21)20-7-5-19(6-8-20)11-13-3-4-14(18)10-15(13)17/h3-4,10,12H,5-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIULJRKPYKWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)

![1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4544745.png)

![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)

![1-cyclopropyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4544781.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4544783.png)
![2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544791.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4544793.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4544800.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4544819.png)
![3-ethyl-5-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4544822.png)
